molecular formula C8H15NO2 B186199 Tert-butyl 2-methylaziridine-1-carboxylate CAS No. 129319-71-7

Tert-butyl 2-methylaziridine-1-carboxylate

Cat. No. B186199
CAS RN: 129319-71-7
M. Wt: 157.21 g/mol
InChI Key: VQLIJOWSVJKBFP-UHFFFAOYSA-N
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Description

Tert-butyl 2-methylaziridine-1-carboxylate is an organic aziridine compound with a molecular formula of C8H15NO2 . The name is derived from its structure, which contains an aziridine ring and a tert-butyl group. It is a chiral molecule, meaning it exists in two stereoisomers.


Synthesis Analysis

Tert-butyl 2-methylaziridine-1-carboxylate is synthesized by reacting tert-butyl aziridine-1-carboxylate with a chiral auxiliary compound . The resulting mixture is separated into the two stereoisomers, ®- and (S)-tert-butyl 2-methylaziridine-1-carboxylate, using high-performance liquid chromatography (HPLC) . The stereochemistry of Tert-butyl 2-methylaziridine-1-carboxylate is confirmed through nuclear magnetic resonance (NMR) spectroscopy .


Molecular Structure Analysis

The molecular formula of Tert-butyl 2-methylaziridine-1-carboxylate is C8H15NO2 . The InChI code is 1S/C8H15NO2/c1-6-5-9(6)7(10)11-8(2,3)4/h6H,5H2,1-4H3 .


Physical And Chemical Properties Analysis

Tert-butyl 2-methylaziridine-1-carboxylate has a molecular weight of 157.21 g/mol . It is a colorless liquid at room temperature and pressure. This molecule is soluble in water, ethanol, and chloroform but is insoluble in hexane.

Scientific Research Applications

Anionic Polymerization

The compound has been reported to undergo anionic polymerization. Specifically, tert-butyl aziridine-1-carboxylate (BocAz) with a tert-butyloxycarbonyl (Boc) activating group on the nitrogen atom of aziridine has been studied for its polymerization properties. The Boc group is selected for its stability under basic conditions and resistance to nucleophilic reagents .

Research & Development

This compound is also used extensively in research and development laboratories as an experimental building block. It is strictly utilized for non-clinical purposes, such as developing new synthetic methods or studying reaction mechanisms .

Steric Hindrance Studies

The tert-butyl group attached to the carboxylate group provides an opportunity to study steric hindrance effects in chemical reactions. Its bulky nature can inhibit certain types of reactions, such as nucleophilic substitution, providing insights into reaction dynamics .

Availability and Purity

Tert-butyl 2-methylaziridine-1-carboxylate is available from various chemical suppliers, with options for different purity levels and pack sizes to suit research needs. This availability facilitates its use in diverse scientific applications .

Safety and Hazards

Tert-butyl 2-methylaziridine-1-carboxylate is classified as a dangerous substance . The hazard statements include H315-H319-H225 . The precautionary statements include P501-P240-P210-P233-P243-P241-P242-P264-P280-P370+P378-P337+P313-P305+P351+P338-P362+P364-P303+P361+P353-P332+P313-P403+P235 .

Mechanism of Action

Action Environment

The action of Tert-butyl 2-methylaziridine-1-carboxylate is influenced by various environmental factors. For instance, the compound’s reactivity and stability can be affected by temperature, pH, and the presence of other reactants. It is also important to note that safety precautions should be taken when handling this compound, as it has been associated with certain hazards, including skin and eye irritation, and respiratory irritation .

properties

IUPAC Name

tert-butyl 2-methylaziridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6-5-9(6)7(10)11-8(2,3)4/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLIJOWSVJKBFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10449128
Record name Tert-butyl 2-methylaziridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-methylaziridine-1-carboxylate

CAS RN

129319-71-7
Record name Tert-butyl 2-methylaziridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of (R)-tert-butyl 1-hydroxypropan-2-ylcarbamate (756 mg, 4.31 mmol) and 4-methylbenzene-1-sulfonyl chloride (905 mg, 4.75 mmol) in ethyl ether (30 mL) was added powdered potassium hydroxide (968 mg, 17.26 mmol) and reaction was refluxed for 2 hr. The reaction mixture was poured into a separatory funnel that contained crushed ice and extracted with ether (2×20 mL). The organics were combined, dried with sodium sulfate, filtered, and concentrated. 1H NMR (300 MHz, DMSO-d6) δ ppm 1.16 (d, J=5.43 Hz, 3H) 1.38 (s, 9H) 1.83 (d, J=3.73 Hz, 1H) 2.17 (d, J=5.76 Hz, 1H) 2.40 (qd, J=5.65, 3.73 Hz, 1H).
Quantity
756 mg
Type
reactant
Reaction Step One
Quantity
905 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
968 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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